molecular formula C17H11NO4 B14535023 5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one CAS No. 62427-21-8

5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one

Cat. No.: B14535023
CAS No.: 62427-21-8
M. Wt: 293.27 g/mol
InChI Key: JKWFDIJKYOCXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a nitrophenyl group and a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-phenylfuran-2(5H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .

Chemical Reactions Analysis

5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

5-[(3-Nitrophenyl)methylidene]-3-phenylfuran-2(5H)-one can be compared with other similar compounds such as:

Properties

CAS No.

62427-21-8

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

5-[(3-nitrophenyl)methylidene]-3-phenylfuran-2-one

InChI

InChI=1S/C17H11NO4/c19-17-16(13-6-2-1-3-7-13)11-15(22-17)10-12-5-4-8-14(9-12)18(20)21/h1-11H

InChI Key

JKWFDIJKYOCXLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.